
(4-Chloro-2-methylbut-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where a 4-chloro-2-methylbut-2-en-1-yl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbut-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-chloro-2-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
(4-Chloro-2-methylbut-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-chloro-2-methylbut-2-en-1-ol, 4-chloro-2-methylbut-2-enal, or 4-chloro-2-methylbut-2-enoic acid.
Reduction: Products can include 4-chloro-2-methylbutane or 4-chloro-2-methylbutene.
Substitution: Products can vary based on the nucleophile used, such as 4-hydroxy-2-methylbut-2-en-1-ylbenzene.
科学的研究の応用
(4-Chloro-2-methylbut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chloro-2-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the chlorine atom and the double bond in the molecule can influence its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
- 1-Chloro-4-(2-methylbut-3-yn-2-yl)benzene
Uniqueness
(4-Chloro-2-methylbut-2-en-1-yl)benzene is unique due to its specific structural features, such as the position of the chlorine atom and the presence of the double bond
特性
CAS番号 |
42528-14-3 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
(4-chloro-2-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C11H13Cl/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChIキー |
LPYDMETXTOTVBX-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCl)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


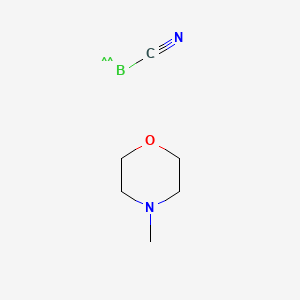
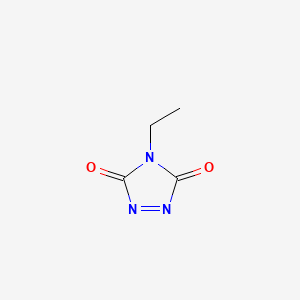
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

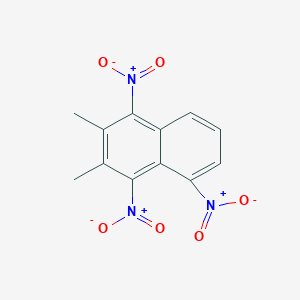
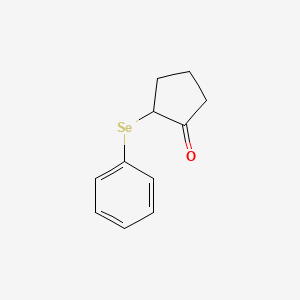

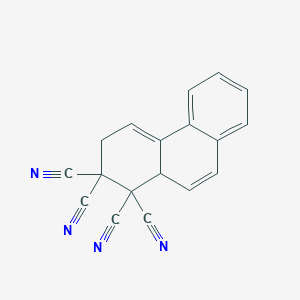
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
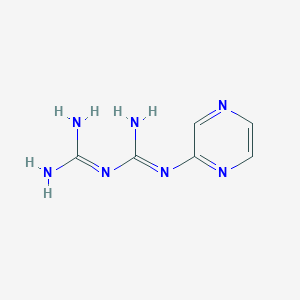
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
